2-(4-Methoxyphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide 2-(4-Methoxyphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 898494-88-7
VCID: VC0362635
InChI: InChI=1S/C17H20N2O4/c1-11-3-8-15-14(9-11)17(23-19-15)18-16(20)10-22-13-6-4-12(21-2)5-7-13/h4-7,11H,3,8-10H2,1-2H3,(H,18,20)
SMILES: CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=C(C=C3)OC
Molecular Formula: C17H20N2O4
Molecular Weight: 316.35g/mol

2-(4-Methoxyphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide

CAS No.: 898494-88-7

Main Products

VCID: VC0362635

Molecular Formula: C17H20N2O4

Molecular Weight: 316.35g/mol

2-(4-Methoxyphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide - 898494-88-7

CAS No. 898494-88-7
Product Name 2-(4-Methoxyphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide
Molecular Formula C17H20N2O4
Molecular Weight 316.35g/mol
IUPAC Name 2-(4-methoxyphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Standard InChI InChI=1S/C17H20N2O4/c1-11-3-8-15-14(9-11)17(23-19-15)18-16(20)10-22-13-6-4-12(21-2)5-7-13/h4-7,11H,3,8-10H2,1-2H3,(H,18,20)
Standard InChIKey HGZAKQKKDNFSPP-UHFFFAOYSA-N
SMILES CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=C(C=C3)OC
Canonical SMILES CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=C(C=C3)OC
PubChem Compound 16454555
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator